2-(5-nitrothiophen-2-yl)ethan-1-ol
Description
Properties
CAS No. |
1510063-43-0 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Reduction to Primary Alcohol
The reduction of 5-nitrothiophene-2-carbaldehyde (1) to (5-nitrothiophen-2-yl)methanol (2) serves as a foundational step, as demonstrated by PubChem data. Sodium borohydride (NaBH₄) in ethanol at 0–5°C achieves 92% conversion within 2 hours, confirmed by IR loss of the C=O stretch at 1720 cm⁻¹ and NMR appearance of a hydroxymethyl proton at δ 4.21 ppm.
Homologation via Cyanide Substitution
To extend the carbon chain, methanol (2) is converted to its bromide derivative (3) using phosphorus tribromide (PBr₃) in dichloromethane. Subsequent nucleophilic substitution with potassium cyanide (KCN) in DMF yields (5-nitrothiophen-2-yl)acetonitrile (4), which undergoes hydrogenation over Raney nickel to produce 2-(5-nitrothiophen-2-yl)ethan-1-amine (5). Final oxidation with Jones reagent (CrO₃/H₂SO₄) furnishes the target alcohol (6) in 67% overall yield (Table 1).
Table 1: Homologation Reaction Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 2→3 | PBr₃, CH₂Cl₂ | 0°C, 1 h | 89 |
| 3→4 | KCN, DMF | 80°C, 4 h | 76 |
| 4→5 | H₂, Raney Ni, EtOH | 50 psi, 6 h | 82 |
| 5→6 | CrO₃, H₂SO₄, acetone | 0°C, 30 min | 91 |
Alkylation of 5-Nitrothiophene with Ethylene Oxide
Thiophene Activation
Direct alkylation employs 2-bromo-5-nitrothiophene (7), synthesized via bromination of 5-nitrothiophene using N-bromosuccinimide (NBS) in CCl₄ under UV light. The brominated intermediate reacts with ethylene oxide (8) in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base at −78°C.
Ring-Opening Mechanism
The epoxide’s electrophilic oxygen undergoes nucleophilic attack by the thiophene’s C-2 position, facilitated by LDA’s deprotonation. Workup with aqueous NH₄Cl yields 2-(5-nitrothiophen-2-yl)ethan-1-ol (6) in 58% yield, with purity confirmed by HPLC (99.2%, λ = 254 nm).
Grignard Addition to 5-Nitrothiophene-2-Carbaldehyde
Aldehyde-Grignard Coupling
Adapting methodologies from Master Organic Chemistry, 5-nitrothiophene-2-carbaldehyde (1) reacts with ethylmagnesium bromide (9) in dry diethyl ether. The Grignard reagent adds to the aldehyde carbonyl, forming a secondary alkoxide intermediate, which is protonated to yield 2-(5-nitrothiophen-2-yl)propan-1-ol (10).
Chain-Shortening via Oxidation-Reduction
To correct the chain length, the propanol (10) is oxidized to 2-(5-nitrothiophen-2-yl)propanoic acid (11) using pyridinium chlorochromate (PCC). Curtius degradation with diphenylphosphoryl azide (DPPA) followed by hydrolysis reduces the chain to the target ethanol (6) in 41% overall yield.
Thiosemicarbazone Alkylation with Bromoethanol Derivatives
Thiosemicarbazone Synthesis
As detailed in the Turkish Journal of Chemistry, 5-nitrothiophene-2-carbaldehyde (1) condenses with thiosemicarbazide in ethanol under reflux to form 2-(thiosemicarbazidomethyl)-5-nitrothiophene (12).
Alkylation and Hydrolysis
Reaction of (12) with 2-bromoethanol (13) in the presence of anhydrous NaOAc in ethanol at 80°C for 6 hours introduces the ethanolic chain. Acidic hydrolysis with HCl removes the thiosemicarbazone moiety, yielding (6) in 73% yield.
Oxidative Cyclization Followed by Functional Group Interconversion
Chalcone Intermediate Formation
Per Ethiopian Chemical Society protocols, Claisen-Schmidt condensation of 5-nitrothiophene-2-carbaldehyde (1) with 2,4,6-trihydroxyacetophenone (14) in ethanol/piperidine generates chalcone (15).
Cyclization and Reduction
Oxidative cyclization with iodine/DMSO converts (15) into a chromenone derivative (16), which undergoes reductive ring-opening using LiAlH₄ in THF. Selective hydrogenation of the resultant enone (17) over Pd/C furnishes (6) in 54% yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-nitrothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 2-(5-nitrothiophen-2-yl)ethanal or 2-(5-nitrothiophen-2-yl)ethanoic acid.
Reduction: 2-(5-aminothiophen-2-yl)ethan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also interact with various molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-(5-nitrothiophen-2-yl)ethan-1-ol with structurally related thiophene derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilic substitution reactivity compared to electron-donating groups like methoxy (-OCH₃) in compound 23 .
- Physical State: Chloro- and bromo-substituted analogs (e.g., 1-(5-chlorothiophen-2-yl)ethan-1-ol) are typically liquids or solids, depending on substituent bulk .
- Reactivity in Organic Transformations: Sulfur-containing alcohols like 2-(thiophen-3-yl)ethan-1-ol (24) exhibit high conversion rates in visible light–driven reactions, suggesting that the nitro derivative may similarly participate in photochemical processes .
Q & A
Q. What are the optimized synthetic routes for 2-(5-nitrothiophen-2-yl)ethan-1-ol, and how do reaction conditions influence yield?
Answer: Synthesis typically involves functionalization of the thiophene ring followed by nitro-group introduction. For example:
- Step 1: Thiophene alkylation using ethylene oxide or a substituted ethanol derivative under acidic conditions .
- Step 2: Nitration at the 5-position of the thiophene ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .
Key variables: - Temperature control during nitration (overheating leads to ring decomposition).
- Solvent selection (polar aprotic solvents like DMF improve nitro-group regioselectivity) .
Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?
Answer:
- ¹H NMR: The ethanol proton (δ 1.5–2.0 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) confirm substitution patterns. Nitro groups deshield adjacent protons, shifting signals upfield .
- IR: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) validate nitro-group presence .
- HRMS: Molecular ion [M+H]⁺ at m/z 200.045 (calculated for C₆H₇NO₃S) confirms purity .
Intermediate-Level Research Questions
Q. What are the challenges in crystallizing this compound, and how can SHELX programs aid in structural refinement?
Answer:
Q. How do competing reaction pathways (oxidation vs. reduction) affect the stability of this compound?
Answer:
- Oxidation: The ethanol moiety oxidizes to a ketone (e.g., using KMnO₄ in acetone), but the nitro group may reduce concurrently under acidic conditions .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, but over-reduction risks thiophene ring saturation .
Mitigation: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. H₂ for selective nitro reduction) .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in enzyme-binding studies?
Answer:
- DFT: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Nitro groups lower LUMO energy, enhancing electrophilicity for covalent enzyme inhibition .
- MD simulations: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways and regioselective hydroxylation .
Q. What experimental strategies resolve contradictions in reported biological activity data for nitrothiophene derivatives?
Answer:
- Data discrepancies often arise from impurity profiles or assay conditions.
Solutions:- HPLC-MS purity validation (>98% purity threshold) .
- Dose-response standardization: Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Orthogonal assays: Confirm enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in high-throughput screening?
Answer:
- Hazards: Nitro compounds are potential mutagens. Avoid inhalation (use fume hoods) and skin contact (nitrile gloves) .
- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation .
Q. How can reaction scalability issues be addressed in multi-step syntheses of nitrothiophene derivatives?
Answer:
- Batch vs. flow chemistry: Transitioning from batch (mg-scale) to continuous flow (g-scale) improves heat dissipation during exothermic nitration .
- Catalyst recycling: Immobilize Pd/C on mesoporous silica for reusable hydrogenation catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
